3-(3-Fluoro-5-methylphenyl)piperidine
Description
Contextualization within Modern Chemical Research and Development
In the landscape of modern chemical research, particularly in medicinal chemistry and materials science, the strategic design and synthesis of novel molecules with specific functionalities are paramount. The compound 3-(3-Fluoro-5-methylphenyl)piperidine, with its distinct arrangement of a piperidine (B6355638) ring and a substituted phenyl group, represents a confluence of key structural motifs that are of significant interest to researchers. The presence of a fluorine atom and a methyl group on the phenyl ring allows for fine-tuning of the molecule's electronic and steric properties, which can have profound effects on its interactions with biological targets or its performance in material applications.
The piperidine scaffold itself is a ubiquitous feature in a vast number of biologically active compounds, including many FDA-approved drugs. nih.govchemscene.com Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be functionalized in various ways to achieve desired pharmacological profiles. The incorporation of a 3-aryl substituent, as seen in the title compound, is a common strategy in the development of central nervous system (CNS) agents and other therapeutics.
The specific substitution pattern on the phenyl ring—a fluorine atom at the 3-position and a methyl group at the 5-position—is a deliberate design element. Fluorine substitution is a widely used tactic in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. nih.gov The electron-withdrawing nature of fluorine can also influence the basicity (pKa) of the piperidine nitrogen, a critical parameter for drug-receptor interactions and pharmacokinetic properties. The methyl group, on the other hand, can provide steric bulk and enhance binding to hydrophobic pockets in target proteins.
While extensive research has been conducted on piperidine derivatives in general, the specific compound this compound appears to be a subject of more specialized investigation. Publicly available data primarily consists of its chemical and physical properties, with in-depth biological or material science studies being less prevalent in the current literature. This suggests that it may be a relatively new compound, a synthetic intermediate, or a molecule whose full potential is still under exploration.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H16FN | nih.gov |
| Molecular Weight | 193.26 g/mol | nih.gov |
| IUPAC Name | (3S)-3-(3-fluoro-5-methylphenyl)piperidine | nih.gov |
| CAS Number | 1335614-17-9 | nih.gov |
| XLogP3 | 2.5 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Significance of Piperidine Scaffolds in Chemical Biology and Advanced Materials Science
The piperidine motif is a cornerstone in the design of functional molecules for both biological and material applications. Its prevalence stems from a combination of its structural and chemical properties.
In Chemical Biology:
The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.gov This six-membered nitrogen-containing heterocycle is found in a wide range of pharmaceuticals, targeting a diverse array of biological systems. nih.govchemscene.com
Central Nervous System (CNS) Agents: The piperidine structure is a key component of many drugs that act on the CNS, including antipsychotics, antidepressants, and analgesics. Its three-dimensional nature allows for precise orientation of substituents to interact with complex receptor sites.
Anticancer and Antiviral Agents: Numerous piperidine derivatives have been investigated for their potential as anticancer and antiviral therapies. They can be designed to inhibit specific enzymes or disrupt protein-protein interactions crucial for disease progression. chiralen.com
Enzyme Inhibitors: The piperidine scaffold can serve as a template for the design of potent and selective enzyme inhibitors. For instance, fluorinated piperidines have been explored as inhibitors of enzymes like α-glucosidase and cholinesterases, with potential applications in treating diabetes and Alzheimer's disease. nih.gov
The strategic incorporation of substituents, such as the fluoro- and methyl-phenyl group in the title compound, allows for the modulation of a molecule's structure-activity relationship (SAR). By making small, deliberate changes to the molecule's structure, chemists can optimize its efficacy, selectivity, and pharmacokinetic properties. The fluorine atom, in particular, can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity through favorable electrostatic interactions. nih.gov
In Advanced Materials Science:
While the use of piperidine scaffolds in materials science is less extensive than in medicinal chemistry, they offer unique properties that are being increasingly explored.
Polymers and Bioactive Films: Piperidine derivatives can be incorporated into polymer backbones to create materials with tailored chemical and physical properties. ucsd.edu These materials may find applications in areas such as drug delivery, where the controlled release of a therapeutic agent is desired. chemscene.com The piperidine moiety can also be used to create bioactive films with antimicrobial properties. chemscene.com
Organocatalysis: The basic nitrogen atom of the piperidine ring makes it a useful component in organocatalysis, where it can act as a base or as part of a chiral ligand to facilitate stereoselective reactions.
Fluorinated Materials: The introduction of fluorine into piperidine-containing materials can impart desirable properties such as increased thermal stability and hydrophobicity, which are valuable in the development of high-performance polymers and coatings. mdpi.com
Overview of Current Research Trajectories and Unmet Scientific Needs
Current research involving piperidine derivatives continues to be a vibrant area of investigation, driven by the need for new therapeutics and advanced materials.
Research Trajectories:
Development of Novel Synthetic Methodologies: A significant focus of current research is the development of efficient and stereoselective methods for the synthesis of substituted piperidines. nih.gov This includes the use of catalysis to control the three-dimensional arrangement of atoms, which is crucial for biological activity.
Exploration of New Biological Targets: Researchers are continuously exploring the potential of piperidine derivatives to interact with new and challenging biological targets. This includes the design of molecules that can modulate complex cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Design of "Smart" Materials: In materials science, there is a growing interest in creating "smart" materials that can respond to external stimuli. Piperidine-containing polymers could be designed to change their properties in response to changes in pH or temperature, for example.
Unmet Scientific Needs:
Selective and Potent Therapeutics: Despite the large number of piperidine-based drugs, there remains a significant need for new therapeutics with improved efficacy, selectivity, and safety profiles. This is particularly true for complex diseases where current treatments are inadequate.
Deeper Understanding of Structure-Property Relationships: While the importance of the piperidine scaffold is well-established, a more profound understanding of how specific substitution patterns influence a molecule's properties is needed. This knowledge would enable the more rational design of new compounds with desired functionalities. For a compound like this compound, detailed biological and material characterization is necessary to understand the specific contributions of its unique substitution pattern.
Sustainable Synthetic Routes: There is a continuous need for the development of more environmentally friendly and cost-effective methods for the synthesis of piperidine derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-5-11(7-12(13)6-9)10-3-2-4-14-8-10/h5-7,10,14H,2-4,8H2,1H3 |
InChI Key |
XSMDBQNMUAWYAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CCCNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemo Diversity Generation
Strategic Retrosynthetic Analysis and Key Disconnections for the Piperidine (B6355638) Core
A strategic retrosynthetic analysis of 3-(3-Fluoro-5-methylphenyl)piperidine reveals several key disconnections that can guide the design of efficient synthetic routes. The primary bond for disconnection is the C(3)-Aryl bond, which simplifies the target molecule into a piperidine synthon and an appropriately substituted aryl precursor. This approach allows for the late-stage introduction of the aryl moiety, which is advantageous for analog synthesis.
Another viable retrosynthetic strategy involves the disconnection of the C-N bonds within the piperidine ring. This can be conceptualized through a ring-opening approach, leading to acyclic amino-aldehyde or amino-ketone precursors. Subsequent intramolecular cyclization, often via reductive amination or other ring-closing methodologies, can then form the piperidine core.
Furthermore, a disconnection approach that breaks down the piperidine ring into smaller fragments through cycloaddition reactions, such as aza-Diels-Alder reactions, can be considered. This strategy offers the potential for high stereocontrol in the formation of the six-membered ring.
Development of Novel and Efficient Synthetic Pathways
The synthesis of 3-arylpiperidines, including this compound, has been a subject of intensive research, leading to the development of several novel and efficient synthetic pathways. nih.gov These methods often focus on achieving high levels of stereoselectivity and catalytic efficiency.
Stereoselective and Enantioselective Synthesis Approaches
A significant advancement in the synthesis of enantioenriched 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This methodology utilizes arylboronic acids and a dihydropyridine (B1217469) derivative to construct the C(3)-aryl bond with high enantioselectivity. The reaction proceeds through a three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the desired 3-arylpiperidine. nih.gov This approach has been successfully applied to a wide range of arylboronic acids, demonstrating broad functional group tolerance and providing access to various enantioenriched 3-arylpiperidines. nih.gov
While a specific example for the synthesis of this compound using this exact method is not explicitly detailed in the literature, the reported substrate scope suggests its applicability. The following table showcases the versatility of this rhodium-catalyzed asymmetric synthesis for various 3-arylpiperidines, highlighting the high yields and enantioselectivities achievable.
Table 1: Rhodium-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | 3-Phenylpiperidine | 85 | 96 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)piperidine | 82 | 97 |
| 3 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)piperidine | 78 | 95 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)piperidine | 80 | 98 |
| 5 | 3-Methylphenylboronic acid | 3-(3-Methylphenyl)piperidine | 83 | 96 |
Data is representative of the general efficiency of the described rhodium-catalyzed asymmetric synthesis of 3-arylpiperidines and is compiled from literature sources. nih.gov
Catalytic Reactions for Ring Formation and Functionalization
Catalytic methods play a pivotal role in both the formation of the piperidine ring and its subsequent functionalization. For instance, the hydrogenation of substituted pyridines is a common strategy for synthesizing piperidines. nih.gov The choice of catalyst and reaction conditions is crucial to achieve high yields and, in some cases, stereoselectivity.
Furthermore, catalytic C-H functionalization has emerged as a powerful tool for the direct introduction of aryl groups onto the piperidine scaffold. nih.gov Photoredox catalysis, for example, can be employed for the α-amino C–H arylation of piperidine derivatives. nih.gov This method allows for the formation of C-C bonds at a position adjacent to the nitrogen atom, offering an alternative route to functionalized piperidines. Palladium-catalyzed C(sp³)–H arylation is another strategy that enables the selective synthesis of disubstituted piperidines with excellent regio- and stereoselectivity. acs.org
Green Chemistry Principles and Sustainable Synthetic Protocols
The application of green chemistry principles to the synthesis of piperidines is an area of growing importance. nih.gov This includes the use of environmentally benign solvents, such as water, and the development of atom-economical reactions that minimize waste. rsc.orgprimescholars.com Catalytic processes are inherently "greener" than stoichiometric reactions as they reduce the amount of reagents required.
For the synthesis of this compound, employing a catalytic enantioselective method not only provides access to the desired stereoisomer but also aligns with the principles of green chemistry by reducing the need for chiral resolutions, which are often inefficient and generate significant waste. The concept of atom economy, which measures the efficiency of a reaction in incorporating the atoms of the reactants into the final product, is a key metric in assessing the sustainability of a synthetic route. primescholars.com Addition reactions, such as the catalytic hydrogenation of pyridines, generally exhibit high atom economy. researchgate.net
Derivatization Strategies for Analog Library Synthesis
The synthesis of analog libraries of this compound is essential for exploring structure-activity relationships (SAR) and optimizing biological activity. Derivatization strategies typically focus on modifying both the phenyl and piperidine rings.
Exploration of Substituent Effects on the Phenyl and Piperidine Rings
Modifying the substituents on the phenyl ring can significantly impact the biological activity of 3-arylpiperidine compounds. The presence and position of electron-donating or electron-withdrawing groups can influence the compound's pharmacokinetic and pharmacodynamic properties. For example, the introduction of fluorine atoms can alter metabolic stability and binding affinity. researchgate.net
The following table provides a conceptual overview of how different substituents on the phenyl ring of a 3-arylpiperidine scaffold might influence its properties, based on general principles of medicinal chemistry.
Table 2: Potential Effects of Phenyl Ring Substituents on 3-Arylpiperidine Analogs
| Substituent (Position) | Potential Effect on Bioactivity | Rationale |
|---|---|---|
| Electron-withdrawing group (e.g., -CF₃, -NO₂) | May enhance binding affinity through specific interactions. | Can alter the electronic properties of the aromatic ring, influencing interactions with biological targets. |
| Electron-donating group (e.g., -OCH₃, -CH₃) | Could improve metabolic stability or binding. | Can affect the electron density of the phenyl ring and its susceptibility to metabolism. |
| Halogen (e.g., -Cl, -Br) | May increase lipophilicity and membrane permeability. | Halogen bonding can also contribute to target binding. |
| Hydrogen bond donor/acceptor (e.g., -OH, -NH₂) | Can form specific hydrogen bonds with the target protein. | These interactions can significantly enhance binding affinity and selectivity. |
This table is illustrative and the actual effects of substituents would need to be determined experimentally through the synthesis and biological evaluation of the corresponding analogs. nih.govnih.gov
Scaffold Modification for Structural Diversity
The this compound scaffold offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize drug-like properties. Key strategies include N-functionalization of the piperidine ring and substitution on the piperidine ring itself.
N-Alkylation and N-Arylation:
The secondary amine of the piperidine ring is a prime site for introducing a wide array of substituents. Standard N-alkylation conditions, such as reacting the parent piperidine with alkyl halides in the presence of a base, can be used to install various alkyl groups. Furthermore, more complex substituents can be introduced via reductive amination with aldehydes or ketones.
Buchwald-Hartwig amination and other cross-coupling reactions provide a powerful platform for the N-arylation of the piperidine, allowing for the introduction of diverse (hetero)aryl groups. These modifications can significantly impact the pharmacological profile of the resulting compounds by altering their steric bulk, electronic properties, and potential for new binding interactions.
Functionalization of the Piperidine Ring:
While direct functionalization of the piperidine ring of a pre-existing 3-arylpiperidine can be challenging, modern synthetic methods offer potential routes. Catalytic C-H activation/functionalization is an emerging strategy to introduce substituents at various positions on the piperidine ring, although regioselectivity can be a significant hurdle.
An alternative and more common approach involves the synthesis of piperidine precursors that already contain the desired functional groups, followed by the introduction of the 3-fluoro-5-methylphenyl moiety. This allows for greater control over the position and stereochemistry of the substituents on the piperidine ring.
Generation of Analog Libraries:
Systematic modification of the this compound scaffold allows for the creation of focused compound libraries. For instance, a library of N-substituted analogs can be readily synthesized to probe the SAR at this position. The table below illustrates a representative, albeit hypothetical, set of N-substituted derivatives that could be synthesized to explore chemical diversity.
| Compound ID | R Group (at Piperidine Nitrogen) | Synthetic Method | Molecular Weight (g/mol) |
|---|---|---|---|
| 1a | -CH₃ | Reductive amination with formaldehyde | 207.29 |
| 1b | -CH₂CH₃ | N-alkylation with ethyl iodide | 221.31 |
| 1c | -CH(CH₃)₂ | Reductive amination with acetone | 235.34 |
| 1d | -CH₂Ph | N-alkylation with benzyl (B1604629) bromide | 283.38 |
| 1e | -C(O)CH₃ | Acylation with acetyl chloride | 235.30 |
| 1f | -SO₂CH₃ | Sulfonylation with methanesulfonyl chloride | 271.35 |
| 1g | -Ph | Buchwald-Hartwig amination with bromobenzene | 269.35 |
| 1h | -c-C₃H₅ | Reductive amination with cyclopropanecarboxaldehyde | 247.34 |
Similarly, libraries can be designed to explore modifications at other positions of the piperidine ring, often requiring multi-step synthetic sequences starting from functionalized piperidine precursors. The following table provides a conceptual overview of such a library, highlighting the potential for generating diverse structures.
| Compound ID | Modification on Piperidine Ring | Position of Modification | Potential Synthetic Approach |
|---|---|---|---|
| 2a | -OH | 4 | Synthesis from 4-hydroxypiperidine (B117109) derivatives |
| 2b | -F | 4 | Synthesis from 4-fluoropiperidine (B2509456) derivatives |
| 2c | -CH₃ | 4 | Synthesis from 4-methylpiperidine (B120128) derivatives |
| 2d | -OCH₃ | 4 | Synthesis from 4-methoxypiperidine (B1585072) derivatives |
| 2e | gem-dimethyl | 4 | Synthesis from 4,4-dimethylpiperidine (B184581) derivatives |
| 2f | -OH | 5 | Multi-step synthesis involving stereoselective reactions |
| 2g | -CH₃ | 2 | Asymmetric synthesis or resolution from racemic mixtures |
These examples underscore the versatility of the this compound scaffold for generating a wide range of chemical diversity. The choice of synthetic methodology will depend on the desired location and nature of the introduced functional groups, with the ultimate goal of systematically exploring the chemical space around this core structure to identify compounds with optimized properties.
Detailed Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Methodologies for Comprehensive Structural Assignment
No specific multi-dimensional Nuclear Magnetic Resonance (NMR) or high-resolution mass spectrometry (HRMS) data for 3-(3-Fluoro-5-methylphenyl)piperidine has been found in the reviewed literature. While general principles of NMR and MS can be applied to predict spectral characteristics, a definitive structural assignment requires empirical data. For related compounds, such as various fluorinated piperidines, NMR studies, particularly analyzing ³J(¹⁹F,¹H) coupling constants, have been instrumental in determining the relative orientation of fluorine atoms. researchgate.netresearchgate.netnih.govresearchgate.net However, without experimental spectra (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, COSY, HSQC, HMBC) and detailed fragmentation patterns from mass spectrometry for the target molecule, a comprehensive structural assignment is not possible.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
There are no published X-ray crystallography studies for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and torsional angles. It also reveals how molecules pack together in a crystal lattice and what intermolecular interactions (like hydrogen bonding or C-H···π interactions) are present. nih.govresearchgate.net While crystal structures for other substituted piperidine (B6355638) derivatives exist, this information cannot be directly extrapolated to provide the solid-state structure of the specific compound . nih.govresearchgate.net
Computational Approaches to Conformational Landscape Exploration and Energetics
Specific computational studies detailing the conformational landscape of this compound are not available. However, research on similar molecules, such as 3-fluoropiperidine and its derivatives, provides a methodological framework for such an analysis. researchgate.netnih.govresearchgate.net These studies often employ Density Functional Theory (DFT) calculations (e.g., using the M06-2X functional with a def2-QZVPP basis set) in both gas phase and in solution (using a polarizable continuum model) to determine the relative energies of different conformers, such as the chair conformations with the aryl substituent in an axial versus an equatorial position. researchgate.netresearchgate.net Such analyses on related fluorinated piperidines have shown that the conformational preference can be influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors, and can be highly dependent on solvent polarity. researchgate.netnih.gov A dedicated computational study would be required to map the specific energetic landscape of this compound.
Stereochemical Characterization and Absolute Configuration Determination
This compound possesses a stereocenter at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-. However, the literature search did not yield any studies on the resolution of these enantiomers or the determination of their absolute configuration. Methods for such a determination would typically involve techniques like chiral chromatography, the use of chiral derivatizing agents followed by NMR analysis, or vibrational circular dichroism (VCD) compared with theoretical calculations. In the absence of such studies, the stereochemical properties of this compound remain uncharacterized.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to understand the intrinsic electronic properties of "3-(3-Fluoro-5-methylphenyl)piperidine". Methods like Density Functional Theory (DFT) are used to model its molecular geometry, orbital energies, and charge distribution. researchgate.netresearchgate.net
Key molecular properties are determined through these calculations, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. researchgate.net Analysis of the molecular orbitals can reveal the delocalization of charge and electron densities across the molecule. researchgate.net
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular charge transfer and the stabilization of the molecular structure. researchgate.net Reactivity descriptors, derived from conceptual DFT, help in predicting how the molecule will interact with other chemical species. mdpi.comresearchgate.net These computational approaches provide a foundational understanding of the molecule's behavior before engaging in more complex biological simulations.
| Calculated Property | Significance in Reactivity Prediction |
|---|---|
| HOMO Energy | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Reveals intramolecular charge transfer, hyperconjugative interactions, and overall molecular stability. researchgate.net |
Molecular Modeling and Docking Simulations for Putative Target Interactions
Molecular modeling and docking simulations are essential for identifying potential biological targets for "this compound" and predicting its binding affinity. Given that many piperidine-based structures act as ligands for monoamine transporters, putative targets for this compound could include the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govjohnshopkins.eduresearchgate.net
Molecular docking is a computational technique that places the ligand ("this compound") into the binding site of a target protein. researchgate.net The process involves generating multiple possible conformations (poses) of the ligand within the active site and scoring them based on their binding energy. ugm.ac.id This scoring function estimates the thermodynamic favorability of the ligand-protein complex, with lower binding energies typically indicating a more favorable interaction. ugm.ac.id These simulations help prioritize potential biological targets for further experimental validation.
Following docking simulations, a detailed analysis of the predicted binding mode is conducted to understand the specific molecular interactions that stabilize the ligand-protein complex. This analysis identifies key amino acid residues within the protein's active site that interact with the ligand. researchgate.net
The types of interactions analyzed include:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Often involving aromatic rings and aliphatic side chains. researchgate.net
π-π Stacking: Interactions between aromatic rings of the ligand and protein residues.
CH-π Interactions: A form of hydrogen bonding involving a carbon-hydrogen bond and an aromatic ring system. nih.gov
By visualizing and quantifying these interactions, researchers can understand the structural basis for the ligand's affinity and selectivity towards a particular target. researchgate.net This information is critical for structure-activity relationship (SAR) studies and for designing new analogues with improved potency or selectivity. preprints.org
| Interaction Type | Description | Potential Residues Involved |
|---|---|---|
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). | Ser, Thr, Asn, Gln, His, Tyr |
| Hydrophobic Interaction | Tendency of nonpolar groups to associate in an aqueous environment. researchgate.net | Ala, Val, Leu, Ile, Phe, Trp, Met |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Phe, Tyr, Trp, His |
| Cation-π Interaction | Interaction between a cation (e.g., protonated piperidine (B6355638) nitrogen) and an aromatic ring. | Phe, Tyr, Trp |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations are used to study the stability and dynamic behavior of this complex over time. nih.gov MD simulations model the movements of atoms in the system, providing insights into how the ligand and protein adapt to each other. nih.gov
The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD trajectory suggests that the complex remains in a consistent conformational state. researchgate.netresearchgate.net The Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues to identify flexible regions of the protein that may be important for ligand binding or conformational changes. nih.gov These simulations can confirm the stability of interactions predicted by docking and reveal dynamic changes that are not apparent from static models. nih.govnih.gov
| MD Simulation Parameter | Information Provided |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of atoms, indicating the stability of the protein-ligand complex over time. researchgate.net |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the protein, highlighting residues that move the most during the simulation. nih.gov |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure during the simulation. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. |
Pharmacophore Modeling and Virtual Screening Applications for Novel Scaffolds
The chemical structure of "this compound" can serve as a template for pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. frontiersin.orgnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed based on the presumed active conformation of "this compound", it can be used as a 3D query to search large chemical databases in a process called virtual screening. frontiersin.orgmdpi.com This allows for the rapid identification of structurally diverse compounds that match the pharmacophore model and are therefore likely to have similar biological activity. nih.govnih.gov This approach is a powerful tool for scaffold hopping, which aims to discover novel chemical structures (scaffolds) that can serve as starting points for the development of new therapeutic agents. mdpi.comresearchgate.net
Investigation of Biological and Pharmacological Mechanisms at the Molecular and Cellular Level
Target Identification and Validation Strategies
The initial step in characterizing 3-(3-Fluoro-5-methylphenyl)piperidine is to identify its molecular targets, which are typically proteins such as receptors, enzymes, ion channels, or transporters.
Receptor Binding Assays: A primary strategy for target identification is to screen the compound against a panel of known biological targets. Radioligand binding assays are a common technique used for this purpose. In these assays, a radiolabeled compound (radioligand) with known affinity for a specific receptor is used. The test compound, this compound, would be introduced to compete with the radioligand for binding to the receptor. The ability of the test compound to displace the radioligand indicates its affinity for the target. The results are typically expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the compound that displaces 50% of the radioligand). Given the phenylpiperidine scaffold, potential targets could include opioid, sigma, or histamine (B1213489) receptors. nih.govacs.org
Enzyme Inhibition Assays: If the compound is hypothesized to interact with an enzyme, its inhibitory activity would be assessed. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A reduction in the reaction rate indicates inhibition. For example, if the compound were being investigated as a monoacylglycerol lipase (MAGL) inhibitor, its ability to block the hydrolysis of a substrate would be quantified. unisi.it The potency of inhibition is typically reported as an IC50 value.
The table below illustrates the type of data that would be generated from a broad receptor binding screen.
Table 1: Hypothetical Receptor Binding Profile for this compound This table is for illustrative purposes only. The values are not based on experimental results.
| Receptor Target | Assay Type | Ki (nM) |
|---|---|---|
| Sigma-1 (σ₁) | Radioligand Binding | Value |
| Sigma-2 (σ₂) | Radioligand Binding | Value |
| Histamine H₃ (H₃R) | Radioligand Binding | Value |
| Dopamine (B1211576) Transporter (DAT) | Radioligand Binding | Value |
| Serotonin (B10506) Transporter (SERT) | Radioligand Binding | Value |
| Norepinephrine (B1679862) Transporter (NET) | Radioligand Binding | Value |
| Mu-Opioid Receptor (MOR) | Radioligand Binding | Value |
In Vitro Pharmacological Profiling and Functional Characterization
Once a primary target is identified, the functional consequences of the compound's binding are investigated through in vitro pharmacological profiling.
Cell-Based Signaling Assays: These assays determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state). For G-protein coupled receptors (GPCRs), such as histamine or opioid receptors, functional activity can be measured by quantifying second messengers like cyclic adenosine monophosphate (cAMP). nih.gov For instance, if this compound binds to the H3 receptor, a functional assay would determine if it inhibits cAMP production (like an agonist) or reverses the inhibition caused by a known agonist (like an antagonist). nih.gov
Ligand-Gated Ion Channel Modulation: If the target is a ligand-gated ion channel, techniques like patch-clamp electrophysiology are used to measure changes in ion flow across the cell membrane in response to the compound. A compound might potentiate, inhibit, or directly gate the channel.
Structure-Activity Relationship (SAR) Elucidation for Identified Biological Targets
Structure-activity relationship (SAR) studies involve synthesizing and testing analogues of the lead compound to understand how specific structural modifications affect its biological activity. By systematically altering parts of the this compound molecule—such as the position of the substituents on the phenyl ring, the nature of the substituents, or modifications to the piperidine (B6355638) ring—researchers can build a detailed understanding of the pharmacophore required for optimal target interaction.
The fluoro and methyl groups on the phenyl ring of this compound are critical structural features that are expected to significantly influence its pharmacological properties.
Fluoro Substituent: The incorporation of a fluorine atom is a common strategy in medicinal chemistry. mdpi.com Its high electronegativity can alter the electronic properties of the aromatic ring, influencing interactions with the biological target. Fluorine can also modulate the basicity (pKa) of nearby nitrogen atoms, such as the one in the piperidine ring. scientificupdate.com This modulation can have a profound effect on a molecule's binding affinity, selectivity, and pharmacokinetic properties by affecting its ionization state at physiological pH. Furthermore, replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block metabolism, thereby increasing the compound's half-life. researchgate.net
Methyl Substituent: A methyl group is a small, lipophilic substituent that can influence biological activity in several ways. It can form favorable van der Waals interactions within a receptor's binding pocket, potentially increasing affinity. Its placement can also serve as a "conformational rudder," restricting the rotation of the phenyl ring and locking the molecule into a more biologically active conformation. The position of the methyl group is crucial for optimizing target selectivity.
The table below shows a hypothetical SAR study, illustrating how modifications to these substituents could alter binding affinity.
Table 2: Hypothetical Structure-Activity Relationship Data This table is for illustrative purposes only. The values are not based on experimental results.
| Compound | R1 (Position 3) | R2 (Position 5) | Target Ki (nM) |
|---|---|---|---|
| Phenylpiperidine | H | H | >10,000 |
| Lead Compound | F | CH₃ | 15 |
| Analogue 1 | Cl | CH₃ | 45 |
| Analogue 2 | F | H | 120 |
| Analogue 3 | F | CF₃ | 8 |
| Analogue 4 | CH₃ | F | 250 |
Cellular and Subcellular Mechanistic Studies
To understand the compound's effects within a cell, further mechanistic studies are conducted.
Signal Transduction Pathway Analysis: If this compound is found to activate or inhibit a receptor, researchers would then investigate the downstream signaling cascade. This involves using techniques like Western blotting or multiplex assays to measure the phosphorylation state of key signaling proteins (e.g., ERK, Akt, CREB) that are part of the receptor's pathway. This analysis confirms that the compound engages the cellular machinery as expected and can reveal pathway-specific effects.
Protein-Protein Interaction Modulation: Some compounds exert their effects by disrupting or stabilizing protein-protein interactions. Co-immunoprecipitation or resonance energy transfer (RET)-based assays could be used to determine if this compound alters the interaction of its target protein with other cellular partners.
In Vivo Pharmacological Characterization in Preclinical Research Models
Following comprehensive in vitro characterization, the compound's pharmacological effects are studied in living organisms. The focus at this stage is on confirming that the compound engages its target in the central nervous system (CNS) and produces a measurable biological response related to that engagement (pharmacodynamics), rather than assessing therapeutic efficacy.
Target Engagement: To confirm that this compound reaches and binds to its intended target in the brain, techniques like ex vivo receptor occupancy studies can be performed. In these studies, animals are administered the compound, and after a set time, brain tissue is analyzed to measure the percentage of the target receptors that are occupied by the drug.
Pharmacodynamic Markers: Pharmacodynamic (PD) markers are measurable biological responses that demonstrate the compound is having its intended effect on the target. For example, if the compound is an antagonist for a CNS receptor, a relevant PD marker might be a change in the levels of a specific neurotransmitter in the brain, which can be measured via microdialysis. These studies are crucial for establishing a link between the dose of the compound administered, the degree of target engagement in the brain, and the magnitude of the biological response.
Chemical Reactivity, Stability, and Transformation Studies
Investigation of Reaction Mechanisms and Kinetics
The reactivity of "3-(3-Fluoro-5-methylphenyl)piperidine" is centered around the nucleophilic nitrogen of the piperidine (B6355638) ring and the potential for substitution on the aromatic ring.
The piperidine nitrogen readily participates in reactions typical of secondary amines, such as N-alkylation, N-acylation, and N-arylation. The reaction mechanism for these transformations generally follows a standard nucleophilic substitution or addition-elimination pathway. For instance, N-alkylation with an alkyl halide would proceed via an SN2 mechanism.
The kinetics of reactions involving the piperidine moiety are influenced by steric hindrance around the nitrogen atom and the electronic effects of the 3-(3-fluoro-5-methylphenyl) substituent. While specific rate constants for this compound are not documented, studies on similar nucleophilic substitution reactions involving piperidine and substituted fluorobenzenes provide insight. For example, the reaction of piperidine with 1-fluoro-2,4-dinitrobenzene (B121222) has been studied to understand the kinetics of nucleophilic aromatic substitution. rsc.org Such reactions are typically second-order, with the rate dependent on the concentrations of both the amine and the aromatic substrate.
The fluorine atom on the phenyl ring is generally stable and not easily displaced in nucleophilic aromatic substitution (SNAr) reactions unless activated by strongly electron-withdrawing groups in the ortho or para positions, which is not the case here. The methyl group has a weak activating effect. Therefore, reactions involving the aromatic ring are less common under typical laboratory conditions.
A plausible reaction mechanism for the synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469), which can then be reduced to the corresponding piperidine. nih.govacs.org This highlights a modern approach to the formation of the core structure.
Table 1: Postulated Kinetic Parameters for a Hypothetical N-Alkylation Reaction
| Reaction Parameter | Postulated Value | Conditions |
| Reaction Type | N-Alkylation with Methyl Iodide | Aprotic Solvent (e.g., Acetonitrile) |
| Rate Law | Rate = k[Piperidine Derivative][CH₃I] | Second-Order Kinetics |
| Rate Constant (k) | 10⁻³ - 10⁻² M⁻¹s⁻¹ | Room Temperature |
| Activation Energy (Ea) | 50 - 70 kJ/mol | - |
Note: This data is hypothetical and based on general principles of SN2 reactions involving secondary amines.
Chemical Stability under Relevant Research Conditions
The stability of "this compound" is a critical factor for its handling and use in research settings. Key parameters influencing its stability include pH, oxidative stress, and enzymatic exposure.
pH Stability: The compound, being a secondary amine, is basic and will form a piperidinium (B107235) salt under acidic conditions. This salt form is generally more stable and water-soluble. In strongly acidic or basic conditions, degradation could potentially occur over extended periods, especially at elevated temperatures. The C-F bond is highly stable and resistant to hydrolysis across a wide pH range. nih.gov Studies on fluorinated piperidines suggest that they are stable over a wide pH range. researchgate.net
Oxidative Stability: The piperidine ring is susceptible to oxidation. Strong oxidizing agents can lead to the formation of various oxidation products, including the corresponding N-oxide, imine, or lactam. Under atmospheric conditions, piperidine can undergo photo-oxidation initiated by hydroxyl radicals. acs.orgacs.orgwhiterose.ac.uk This process can lead to ring-opening or the formation of functionalized piperidine derivatives. The presence of the aromatic ring can influence the rate and regioselectivity of oxidation.
Enzymatic Stability (in vitro): In in vitro experimental systems, the stability of the compound in the presence of metabolic enzymes provides insight into its potential biotransformation pathways. The piperidine ring and the methyl group on the phenyl ring are potential sites for enzymatic modification. Cytochrome P450 (CYP) enzymes are often involved in the oxidation of such compounds. The introduction of fluorine can enhance metabolic stability by blocking potential sites of metabolism. nih.govresearchgate.netacs.org For instance, if a position on the phenyl ring was susceptible to hydroxylation, the presence of a fluorine atom at that position would prevent this metabolic step.
Table 2: Predicted Stability Profile of this compound
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (pH 1-3) | High | Piperidinium salt |
| Neutral (pH 7) | High | - |
| Basic (pH 11-14) | Moderate to High | Potential for slow degradation at high temp. |
| Oxidative Stress (e.g., H₂O₂) | Low to Moderate | N-oxide, imines, lactams, ring-opened products |
| In vitro (Liver Microsomes) | Moderate | Hydroxylated and N-dealkylated metabolites |
Note: This data is predictive and based on the chemical properties of analogous compounds.
Elucidation of Metabolic Pathways and Identification of Metabolites in Experimental Systems
The metabolic transformation of "this compound" in experimental systems is expected to involve several key pathways, primarily oxidation and conjugation. While specific metabolites for this compound have not been reported, the metabolic fate of other phenylpiperidine derivatives can serve as a guide. painphysicianjournal.comnih.govresearchgate.netnih.gov
Phase I Metabolism: Phase I reactions typically introduce or expose functional groups. For this compound, likely pathways include:
Piperidine Ring Oxidation: Hydroxylation at positions 2, 3, or 4 of the piperidine ring, followed by further oxidation to the corresponding ketones (lactams). N-oxidation of the piperidine nitrogen is also a possibility.
Aromatic Ring Oxidation: Hydroxylation of the phenyl ring is a common metabolic pathway. The presence of the fluorine and methyl groups will direct the position of hydroxylation.
Methyl Group Oxidation: The methyl group on the phenyl ring can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.
N-Dealkylation: If the piperidine nitrogen were substituted with an alkyl group, N-dealkylation would be a primary metabolic route. As an unsubstituted secondary amine, this is not a primary initial pathway but could occur after conjugation.
The presence of the fluorine atom is known to influence metabolism. The strong carbon-fluorine bond makes it a poor leaving group, and metabolic defluorination is generally not a major pathway unless the fluorine is at a position that becomes activated upon metabolism of another part of the molecule. acs.orgacs.org
Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include:
Glucuronidation: Hydroxyl groups introduced during Phase I metabolism can be conjugated with glucuronic acid.
Sulfation: Phenolic metabolites can also undergo sulfation.
Animal Research Models: In animal models such as rats or dogs, the administration of "this compound" would likely result in the formation of a variety of metabolites in urine and feces. Studies on other piperidine-containing drugs, like sulforidazine (B28238) and thioridazine, have identified metabolites such as ring sulfoxides, N-oxides, and lactams in animal models. nih.govnih.gov
Table 3: Plausible Metabolites of this compound in Experimental Systems
| Metabolite ID | Proposed Structure/Modification | Metabolic Pathway |
| M1 | Hydroxylation of the piperidine ring | Phase I (Oxidation) |
| M2 | N-oxide of the piperidine nitrogen | Phase I (Oxidation) |
| M3 | Hydroxylation of the phenyl ring | Phase I (Oxidation) |
| M4 | Oxidation of the methyl group to a carboxylic acid | Phase I (Oxidation) |
| M5 | Glucuronide conjugate of M1 or M3 | Phase II (Conjugation) |
Note: These are hypothetical metabolites based on known metabolic pathways for similar compounds.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Complex Research Matrices (e.g., LC-MS, GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation, identification, and quantification of "3-(3-Fluoro-5-methylphenyl)piperidine" in various research samples. The choice between LC-MS and GC-MS often depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For "this compound," a reversed-phase LC method would be a suitable approach for separation.
Key parameters for a typical LC-MS method would include:
Column: A C18 or phenyl-hexyl column would provide good retention and separation based on the compound's hydrophobicity and aromatic nature.
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic phase (e.g., acetonitrile (B52724) or methanol) would be effective.
Ionization Source: Electrospray ionization (ESI) in positive ion mode would be appropriate for this compound, as the piperidine (B6355638) nitrogen is readily protonated.
Mass Analyzer: A triple quadrupole mass spectrometer is often used for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.
The following interactive data table outlines a hypothetical, yet representative, set of LC-MS parameters for the quantitative analysis of "this compound."
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18, 2.1 mm x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (m/z) -> Product Ion (m/z) (specific values to be determined experimentally) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique if "this compound" and its potential impurities are thermally stable and sufficiently volatile. Derivatization may sometimes be employed to improve the chromatographic properties of the analyte.
A standard GC-MS method would involve:
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, would be appropriate.
Carrier Gas: Helium is the most commonly used carrier gas.
Ionization Source: Electron Ionization (EI) is typically used, which provides a reproducible fragmentation pattern that can be used for library matching and structural elucidation.
The table below provides a representative set of GC-MS parameters for the analysis of "this compound."
| Parameter | Condition |
| GC System | Gas Chromatograph |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Splitless |
| MS System | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Spectrometric Methods for Trace Analysis and Metabolite Profiling in Experimental Samples (e.g., high-resolution mass spectrometry)
For trace analysis and the identification of unknown metabolites in experimental samples, high-resolution mass spectrometry (HRMS) is the technique of choice. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide accurate mass measurements, which allow for the determination of elemental compositions of parent compounds and their metabolites. nih.govresearchgate.net
Trace Analysis: The high sensitivity of HRMS allows for the detection of "this compound" at very low concentrations in complex biological matrices. This is crucial in research applications where sample volumes are limited or the compound is present at trace levels. The accurate mass data also helps to distinguish the target analyte from background interferences, enhancing the reliability of the analysis.
Metabolite Profiling: In drug discovery and development research, understanding the metabolic fate of a compound is critical. HRMS coupled with liquid chromatography (LC-HRMS) is a powerful platform for metabolite profiling studies. nih.govresearchgate.net The general workflow involves incubating the parent compound with liver microsomes or other metabolic systems, followed by LC-HRMS analysis of the reaction mixture.
The data analysis for metabolite profiling typically involves:
Full Scan Analysis: Acquiring full scan mass spectra to detect all potential metabolites.
Data Mining: Using software to search for predicted metabolites based on common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) and to identify unexpected metabolites.
Tandem Mass Spectrometry (MS/MS): Fragmenting the potential metabolite ions to obtain structural information and confirm their identity by comparing their fragmentation patterns with that of the parent compound.
The following table summarizes the key aspects of using LC-HRMS for metabolite profiling of "this compound."
| Parameter | Description |
| Instrumentation | Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Sample Preparation | Incubation of "this compound" with liver microsomes, followed by protein precipitation and centrifugation. |
| Data Acquisition | Data-dependent acquisition, where the instrument automatically switches between full scan MS and MS/MS modes for the most abundant ions. |
| Data Processing | Use of specialized software for peak picking, background subtraction, and searching for mass shifts corresponding to common metabolic transformations. |
| Metabolite Identification | Based on accurate mass measurement, isotopic pattern analysis, and comparison of MS/MS fragmentation patterns with the parent compound. |
The high mass accuracy of HRMS allows for the confident identification of metabolites by providing their elemental composition. For instance, a hydroxylation of "this compound" (C₁₂H₁₆FN) would result in a metabolite with the formula C₁₂H₁₆FNO, and the corresponding mass difference can be precisely measured.
Future Research Directions and Unexplored Avenues for 3 3 Fluoro 5 Methylphenyl Piperidine
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The intersection of artificial intelligence (AI) and medicinal chemistry offers a transformative approach to accelerating drug discovery. nih.govmdpi.com For a molecule like 3-(3-Fluoro-5-methylphenyl)piperidine, AI and machine learning (ML) can be pivotal in navigating the vast chemical space to identify novel derivatives with optimized properties. mdpi.com
Generative AI models, coupled with active learning frameworks, can design novel molecules from the ground up, iteratively refining structures to improve predicted affinity for biological targets, drug-likeness, and synthetic accessibility. arxiv.orgnih.gov Future research could utilize the this compound scaffold as a seed for generative algorithms. These models can explore millions of virtual modifications to the core structure, suggesting novel derivatives with potentially superior therapeutic profiles. github.io
A potential research workflow could involve using an ML model to predict the biological activities and physicochemical properties of virtual libraries based on the this compound core. This would enable the pre-screening of thousands of potential compounds, prioritizing a smaller, more promising set for actual synthesis and testing.
Table 1: Illustrative AI/ML Workflow for Derivative Discovery
| Phase | AI/ML Tool | Objective | Potential Outcome for this compound |
|---|---|---|---|
| Design | Generative Adversarial Network (GAN) or Variational Autoencoder (VAE) | Generate novel chemical structures with desired properties. arxiv.org | A virtual library of novel piperidine (B6355638) derivatives with predicted high affinity for a specific kinase target. |
| Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict biological activity and ADMET properties. | Identification of candidates with low predicted cardiac toxicity and high bioavailability. nih.gov |
| Synthesis | Computer-Aided Synthesis Planning (CASP) | Propose efficient and viable synthetic routes. nih.govbiopharmatrend.com | An optimized, multi-step synthesis plan for the top 10 virtual candidates, using commercially available starting materials. |
| Optimization | Reinforcement Learning | Refine molecular structures to maximize multiple objectives simultaneously. nih.gov | A lead candidate with a balanced profile of high potency, low off-target effects, and synthetic feasibility. |
Development as Chemical Probes for Novel Biological Systems
Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. The this compound scaffold is a promising starting point for the development of such probes. The piperidine ring is a common feature in molecules targeting various receptors and enzymes, including histamine (B1213489) H3 and sigma-1 receptors. acs.org
Future work could focus on modifying the this compound structure to create highly potent and selective ligands for unexplored or poorly understood protein targets. By attaching reporter tags—such as fluorescent dyes, biotin (B1667282), or photo-affinity labels—to the piperidine or phenyl ring, researchers can create versatile probes for a range of applications. These applications include target identification, imaging of biological processes, and quantifying target engagement within cells or tissues.
The fluorine atom on the phenyl ring provides a unique handle for ¹⁹F NMR spectroscopy, a powerful technique for studying drug-protein interactions and cellular metabolism. researchgate.net A chemical probe based on this compound could be used in ¹⁹F NMR-based screening assays to identify other small molecules that bind to the same target, accelerating the hit-to-lead process.
Table 2: Potential Chemical Probe Applications
| Probe Type | Modification to Scaffold | Research Application | Biological Question Addressed |
|---|---|---|---|
| Fluorescent Probe | Conjugation of a fluorophore (e.g., BODIPY) to the piperidine nitrogen. | Cellular imaging via confocal microscopy. | What is the subcellular localization of the target protein? |
| Affinity-Based Probe | Attachment of a biotin tag via a flexible linker. | Target identification and validation via pulldown assays and mass spectrometry. | What are the direct protein binding partners of this chemical class in a cell lysate? |
| Photo-Affinity Probe | Incorporation of a photoreactive group (e.g., diazirine) on the phenyl ring. | Covalent labeling of the target protein upon UV irradiation for precise binding site mapping. | Which specific amino acid residues are in the binding pocket of the target? |
| ¹⁹F NMR Probe | Use of the intrinsic fluorine atom as a reporter. | Fragment-based screening and binding affinity determination. | Can we identify other small molecule fragments that bind to the same target by observing changes in the ¹⁹F NMR signal? researchgate.net |
Exploration of Materials Science Applications
The incorporation of fluorine into organic molecules can lead to materials with unique and desirable properties, including enhanced thermal stability, chemical resistance, and specific hydrophobic or oleophobic characteristics. mdpi.com While piperidine derivatives are primarily studied for pharmaceutical applications, their structural features suggest potential uses in advanced materials. nbinno.com
Future research could investigate the polymerization of functionalized this compound monomers. For example, introducing polymerizable groups (like vinyl or acrylate (B77674) moieties) could allow for its incorporation into polymer backbones. The resulting fluorinated polymers could exhibit high thermal stability and low surface energy, making them candidates for applications such as specialized coatings, high-performance sealants, or advanced electronic materials. mdpi.comnbinno.com
The rigid, cyclic nature of the piperidine ring could impart specific conformational constraints within a polymer chain, potentially influencing the material's bulk properties like glass transition temperature and mechanical strength. The fluorophenyl group could be leveraged to create materials with tailored optical properties or for use in fluorinated networks, which are of interest in the aerospace and electronics industries. mdpi.com
Emerging Applications in Catalysis and Organic Synthesis
Piperidine and its derivatives are widely used in organic synthesis, most commonly as a secondary amine base or as a catalyst for reactions like the Knoevenagel condensation. wikipedia.org The specific substitution pattern and electronic properties of this compound could be exploited for more advanced applications in catalysis.
Future studies could explore its use as a chiral ligand in asymmetric catalysis. After resolving the racemic mixture into its individual enantiomers, (R)- and (S)-3-(3-fluoro-5-methylphenyl)piperidine could be coordinated to transition metals. The resulting chiral complexes could be tested for their efficacy in catalyzing stereoselective reactions, such as asymmetric hydrogenations or C-C bond-forming reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals. nih.gov
The compound could also serve as a precursor for novel organocatalysts. For instance, further functionalization of the piperidine nitrogen could yield chiral ammonium (B1175870) salts for use in phase-transfer catalysis or enamines for asymmetric alkylations, building upon the well-established principles of the Stork enamine alkylation reaction. wikipedia.org The electronic effects of the fluoro- and methyl-substituted phenyl ring could modulate the reactivity and selectivity of such catalysts in novel ways.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-(3-Fluoro-5-methylphenyl)piperidine?
Answer:
The synthesis typically involves alkylation or coupling reactions starting from piperidine derivatives. For example, in EP 4 374 877 A2, similar compounds were synthesized via reductive amination using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and substituted benzaldehydes under acidic conditions . Key steps include:
- Nucleophilic substitution : Introducing the fluorinated aryl group via coupling agents.
- Protection/deprotection strategies : To preserve stereochemistry during functionalization.
- Purification : Column chromatography or recrystallization to isolate the target compound.
Reaction optimization often involves adjusting solvents (e.g., DCM or THF) and temperatures (0–50°C) to improve yields .
Basic: How is structural characterization of this compound validated in academic research?
Answer:
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry and substituent orientation (e.g., distinguishing para vs. meta fluorophenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and purity.
- Chiral Chromatography : For enantiomeric excess analysis in stereochemically complex derivatives .
- Elemental Analysis : Validates empirical formulas, especially for novel analogs .
Advanced: What strategies enable enantioselective synthesis of chiral this compound derivatives?
Answer:
Enantioselectivity is achieved via:
- Chiral Auxiliaries : Use of enantiopure starting materials, such as (S)-piperidine-2-carboxylate esters, to control stereochemistry during alkylation .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Pd or Ru) for coupling reactions to install aryl groups with >90% enantiomeric excess .
- Diastereomeric Resolution : Chromatographic separation of intermediates, as demonstrated in the synthesis of (3S,4R)-configured piperidines using TFA-mediated cyclization .
Advanced: How can researchers address contradictions in pharmacological data for this compound analogs?
Answer:
Data discrepancies often arise from:
- Impurity Profiles : Trace byproducts (e.g., regioisomers) may exhibit off-target activity. LC-MS or HPLC purity checks (>98%) are critical .
- Stereochemical Heterogeneity : Unresolved enantiomers can lead to conflicting bioactivity results. Chiral HPLC or circular dichroism (CD) spectroscopy clarifies stereochemical contributions .
- Assay Variability : Standardize in vitro assays (e.g., receptor binding IC50) using reference compounds like paroxetine derivatives to ensure reproducibility .
Basic: What physicochemical properties of this compound influence its reactivity and applications?
Answer:
Key properties include:
- Lipophilicity : LogP values (~2.5–3.5) affect membrane permeability, critical for CNS-targeting analogs .
- pKa : The piperidine nitrogen (pKa ~10) influences protonation states under physiological conditions.
- Steric Effects : The 3-fluoro-5-methylphenyl group hinders nucleophilic attack at the piperidine ring, directing reactivity to alternative sites .
Advanced: How can reaction conditions be optimized for synthesizing fluorinated piperidine analogs with improved yields?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .
- Catalyst Selection : Pd(OAc)2/Xantphos systems improve coupling efficiency for aryl halide substrates .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for thermally sensitive intermediates .
Post-synthetic modifications, such as Boc-deprotection with TFA, require controlled stoichiometry to avoid side reactions .
Basic: What analytical techniques are used to validate the purity of this compound in research settings?
Answer:
- HPLC with UV/Vis Detection : Quantifies impurities at 254 nm, with retention time matching reference standards .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvent content.
- Karl Fischer Titration : Measures water content (<0.5% for hygroscopic derivatives) .
Advanced: How does the stereochemical configuration of this compound impact its biological activity?
Answer:
Stereochemistry dictates:
- Receptor Binding Affinity : (3S,4R)-configured analogs show 10-fold higher 5-HT receptor binding than (3R,4S) isomers due to spatial complementarity .
- Metabolic Stability : CYP450 enzymes preferentially oxidize specific enantiomers, altering pharmacokinetic profiles .
- Toxicity : Diastereomers may exhibit divergent off-target effects, as seen in preclinical toxicity screens .
Basic: What safety precautions are recommended for handling this compound derivatives?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., TFA vapors) .
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .
Advanced: How can computational modeling aid in designing novel this compound analogs?
Answer:
- Docking Studies : Predict binding poses at target receptors (e.g., 5-HT transporters) using Schrödinger Suite or AutoDock .
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with bioactivity to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
